molecular formula C14H22N2 B3200114 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine CAS No. 1017400-36-0

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine

Cat. No.: B3200114
CAS No.: 1017400-36-0
M. Wt: 218.34 g/mol
InChI Key: JOOMZMXXEQECFS-UHFFFAOYSA-N
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Description

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine typically involves the reaction of 1-benzylpiperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 1-benzylpiperidine

    Reagents: Formaldehyde, Methylamine

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid, Water

    Reduction: Lithium aluminum hydride, Ether, Tetrahydrofuran

    Substitution: Halogenated compounds (e.g., bromoalkanes), Organic solvents (e.g., dichloromethane)

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. It may act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is of particular interest in the context of neurodegenerative diseases, where cholinergic deficits are commonly observed.

Comparison with Similar Compounds

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine can be compared with other piperidine derivatives, such as:

    1-benzylpiperidine: The parent compound, which lacks the N-methylmethanamine group.

    N-methyl-1-benzylpiperidine: A similar compound with a methyl group attached to the nitrogen atom.

    1-(1-benzylpiperidin-3-yl)-N-ethylmethanamine: A derivative with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties. The presence of the N-methylmethanamine group enhances its interaction with neurotransmitter receptors and enzymes, making it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

IUPAC Name

1-(1-benzylpiperidin-3-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOMZMXXEQECFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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